REACTION_CXSMILES
|
O[N:2]=[C:3]([NH2:13])[CH2:4][C:5]1([CH:10]([CH3:12])[CH3:11])OCC[O:6]1.Cl>C(O)C>[CH:10]([C:5]1[O:6][N:2]=[C:3]([NH2:13])[CH:4]=1)([CH3:12])[CH3:11]
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Name
|
N′-Hydroxy-2-(2-isopropyl-1,3-dioxolan-2-yl)acetimidamide
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Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ON=C(CC1(OCCO1)C(C)C)N
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Name
|
|
Quantity
|
12 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
After concentration under reduced pressure the residue
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Type
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ADDITION
|
Details
|
was diluted with dichloromethane
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Type
|
ADDITION
|
Details
|
a solution of saturated sodium bicarbonate was added until the solution
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Type
|
CUSTOM
|
Details
|
the organic layer separated
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Type
|
EXTRACTION
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Details
|
After multiple extractions of the water phase with dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography (hexane/ethyl acetate 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC(=NO1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 819 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |